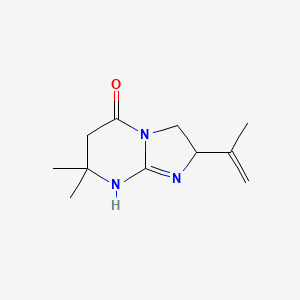
Alchornine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alchornine is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has demonstrated that Alchornine exhibits significant antimicrobial properties. A study investigating the antibacterial activity of Alchornea cordifolia stem bark found that extracts containing this compound were effective against various pathogenic bacteria. The presence of tannins and phenolic acids, including gallic acid, enhances its antimicrobial efficacy .
1.2 Antiplasmodial Activity
The synthesis of silver nanoparticles using Alchornea cordifolia has shown promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The optimized silver nanoparticles (AC-AgNPs) displayed an IC50 of 8.05 μg/mL against the 3D7 strain and 10.31 μg/mL against the RKL9 strain, indicating strong potential for malaria treatment .
1.3 Cytotoxicity Studies
Cytotoxicity assays on human hepatocellular carcinoma cells revealed that extracts containing this compound exhibited selective cytotoxic effects, suggesting potential applications in cancer therapy . The study highlighted that methanolic extracts showed higher cytotoxic selectivity compared to other solvent extracts.
Environmental Applications
2.1 Biocidal Activities
This compound has been evaluated for its larvicidal activity against mosquito species that transmit diseases such as malaria and dengue. The AC-AgNPs demonstrated high larvicidal activity with LC50 values as low as 5.85 μg/mL against Anopheles stephensi, indicating its potential as a natural insecticide in vector control strategies .
2.2 Green Synthesis of Nanoparticles
The green synthesis approach using Alchornea cordifolia for producing silver nanoparticles is notable for its environmental benefits. This method reduces the need for toxic chemicals typically used in nanoparticle synthesis, aligning with sustainable practices in nanotechnology .
Chemical Composition and Mechanisms of Action
Understanding the chemical composition of this compound is crucial for elucidating its mechanisms of action. The phytochemical analysis of Alchornea cordifolia has identified several bioactive compounds, including flavonoids and phenolic compounds, which contribute to its therapeutic properties .
| Compound | Type | Activity |
|---|---|---|
| This compound | Alkaloid | Antimicrobial, Antiplasmodial |
| Gallic Acid | Phenolic Acid | Antioxidant, Antimicrobial |
| Quercetin | Flavonoid | Antioxidant |
| Rutin | Flavonoid | Antioxidant |
Case Studies
Case Study 1: Antiplasmodial Efficacy of AC-AgNPs
- Objective: Evaluate the antiplasmodial activity of silver nanoparticles synthesized from Alchornea cordifolia.
- Methodology: In vitro assays were conducted on different strains of Plasmodium falciparum.
- Findings: The AC-AgNPs showed significant inhibitory effects, highlighting their potential as a new therapeutic avenue for malaria treatment.
Case Study 2: Cytotoxicity Against Cancer Cells
- Objective: Assess the cytotoxic effects of methanolic extracts on hepatocellular carcinoma cells.
- Methodology: Cell viability assays were performed to determine selective toxicity.
- Findings: Extracts demonstrated significant cytotoxicity with a favorable selectivity index, indicating potential for cancer treatment applications.
Properties
CAS No. |
25819-91-4 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7,7-dimethyl-2-prop-1-en-2-yl-2,3,6,8-tetrahydroimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H17N3O/c1-7(2)8-6-14-9(15)5-11(3,4)13-10(14)12-8/h8H,1,5-6H2,2-4H3,(H,12,13) |
InChI Key |
OWOGBGTWYNGTCR-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |
Canonical SMILES |
CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















